Acetaldehyde, cyclopentylidene-
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Overview
Description
Acetaldehyde, cyclopentylidene- is an organic compound with the molecular formula C7H10O. It is a derivative of acetaldehyde where the aldehyde group is bonded to a cyclopentylidene group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetaldehyde, cyclopentylidene- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with acetaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the cyclopentylidene group .
Industrial Production Methods
In an industrial setting, the production of acetaldehyde, cyclopentylidene- may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as metal oxides or zeolites can be employed to drive the reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde, cyclopentylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
The major products formed from these reactions include cyclopentylidene carboxylic acids, cyclopentylidene alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Acetaldehyde, cyclopentylidene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which acetaldehyde, cyclopentylidene- exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopentylidene group may influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde: A simpler aldehyde with the formula C2H4O, known for its role in metabolic processes and industrial applications.
Cyclopentanone: A ketone with the formula C5H8O, used as a precursor in organic synthesis.
Cyclopentylidene derivatives: Compounds with similar structures but different functional groups, such as cyclopentylidene ketones or alcohols.
Uniqueness
Acetaldehyde, cyclopentylidene- is unique due to its combination of an aldehyde group with a cyclopentylidene moiety. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-cyclopentylideneacetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOLTBFWHMEGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467138 |
Source
|
Record name | Acetaldehyde, cyclopentylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-82-5 |
Source
|
Record name | Acetaldehyde, cyclopentylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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